Phenindione

概要

説明

フェニンドンは、ビタミンK拮抗薬として機能する抗凝血剤です。1950年代初頭に導入され、ワルファリンと同様に作用します。 過敏反応との関連性があるため、現在ではほとんど使用されず、ワルファリンが好まれています .

製造方法

フェニンドンは、さまざまな合成経路を通じて合成することができます。一般的な方法の1つは、フェニル酢酸と無水フタル酸を縮合させ、その後環化と酸化を行ってインダンジオン構造を形成する方法です。 工業生産方法では通常、同様の工程が採用されていますが、大規模生産向けに最適化されています .

作用機序

フェニンドンは、ビタミンKレダクターゼを阻害することで効果を発揮し、ビタミンKの還元型(ビタミンKH2)を枯渇させます。ビタミンKは、ビタミンK依存性タンパク質のN末端領域にあるグルタミン酸残基のカルボキシル化の補因子です。この阻害は、ガンマカルボキシル化とそれに続くビタミンK依存性凝固タンパク質の活性化を制限します。 ビタミンK依存性凝固因子II、VII、IX、およびX、ならびに抗凝血タンパク質CおよびSの合成が阻害されます .

生化学分析

Biochemical Properties

Phenindione thins the blood by antagonizing vitamin K, which is required for the production of clotting factors in the liver . It inhibits vitamin K reductase, resulting in the depletion of the reduced form of vitamin K (vitamin KH2) . This limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant .

Cellular Effects

This compound, as an anticoagulant, has no direct effect on an established thrombus, nor does it reverse ischemic tissue damage . Once a thrombus has occurred, the goal of anticoagulant treatment is to prevent further extension of the formed clot and prevent secondary thromboembolic complications .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of vitamin K reductase, leading to the depletion of the reduced form of vitamin K (vitamin KH2) . As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant .

Metabolic Pathways

This compound is involved in the vitamin K cycle, where it inhibits vitamin K reductase . This results in the depletion of the reduced form of vitamin K (vitamin KH2), affecting the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins .

準備方法

Phenindione can be synthesized through various synthetic routes. One common method involves the condensation of phenylacetic acid with phthalic anhydride, followed by cyclization and oxidation to form the indandione structure. Industrial production methods typically involve similar steps but are optimized for large-scale production .

化学反応の分析

フェニンドンは、次のものを含むいくつかのタイプの化学反応を起こします。

酸化: フェニンドンは酸化されてさまざまな酸化生成物を形成することができます。

還元: 特定の条件下で還元されて、化合物の還元型を生成することができます。

置換: フェニンドンは置換反応を起こすことができ、特にフェニル環で置換が起こり、さまざまな置換誘導体が生成されます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

フェニンドンは、次のものを含むいくつかの科学研究への応用があります。

化学: 抗凝血メカニズムと反応の研究におけるモデル化合物として使用されます。

生物学: フェニンドンは、血液凝固と生物系におけるビタミンKの役割に関する研究に使用されます。

医学: 抗凝血特性と潜在的な治療応用が研究されてきました。

科学的研究の応用

Phenindione has several scientific research applications, including:

Chemistry: It is used as a model compound in studies of anticoagulant mechanisms and reactions.

Biology: this compound is used in research related to blood coagulation and the role of Vitamin K in biological systems.

Medicine: It has been studied for its anticoagulant properties and potential therapeutic applications.

類似化合物との比較

フェニンドンは、ワルファリンやアニシンジオンなどの他のビタミンK拮抗薬と似ています。 化学構造と、起こり得る特定の過敏反応で独特です。ワルファリンは、重篤な副作用の発現率が低いことから、フェニンドンよりも好まれています。 アニシンジオンは、もう1つの類似化合物ですが、ワルファリンと比較して使用されることはあまりありません .

類似化合物

- ワルファリン

- アニシンジオン

生物活性

Phenindione, a synthetic anticoagulant, has been studied extensively for its biological activity, particularly in relation to its anticoagulation properties and potential therapeutic applications. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.

This compound functions primarily as an anticoagulant by inhibiting vitamin K reductase, which leads to a depletion of the reduced form of vitamin K (vitamin KH2) necessary for the synthesis of several clotting factors in the liver. This inhibition reduces the levels of vitamin K-dependent coagulation factors II, VII, IX, and X, thereby decreasing thrombin generation and overall thrombogenicity of blood clots .

Anticoagulant Properties

This compound is known for its potent anticoagulant effects. However, it is rarely used in clinical settings due to its complete inhibition of coagulation, which can lead to severe bleeding complications. Recent studies have explored novel drug delivery systems to mitigate these risks:

- Silver Nanoparticles (Ag NPs) : A study demonstrated that this compound-loaded silver nanoparticles could slow down coagulation processes while maintaining effective anticoagulant activity. The prothrombin time (PT) and activated partial thromboplastin time (APTT) were significantly prolonged with the drug-loaded nanoparticles compared to this compound alone .

Case Studies

Several case studies highlight the clinical implications and adverse effects associated with this compound use:

- Bleeding Disorders : A young woman with severe bleeding disorders was found to have high levels of this compound in her plasma. The treatment involved administering clotting factor concentrates, which managed her excessive bleeding effectively .

- Agranulocytosis : Another report documented agranulocytosis linked to this compound therapy. Recovery was noted upon discontinuation of the drug, emphasizing the need for careful monitoring during treatment .

In Vitro and Ex Vivo Studies

Recent experiments have characterized the biological activities of this compound through various in vitro and ex vivo assays:

- Antimicrobial Activity : this compound has shown promising antimicrobial properties when delivered via silver nanoparticles. The nanoparticles not only facilitated drug delivery but also enhanced antimicrobial efficacy .

- Cytotoxicity : The cytotoxic effects of this compound were evaluated alongside its anticoagulant properties. The results indicated a balance between therapeutic benefits and potential toxicity, necessitating careful dosage management .

Drug-Delivery Systems

The integration of nanotechnology into drug delivery systems has provided new avenues for enhancing the safety and efficacy of this compound:

| Feature | This compound Alone | This compound-Loaded Ag NPs |

|---|---|---|

| Prothrombin Time (PT) | Stopped coagulation | 1.5 times longer than normal |

| Antimicrobial Activity | Moderate | Enhanced |

| Cytotoxicity | High | Reduced |

| Spasmolytic Activity | Not assessed | Significant |

特性

IUPAC Name |

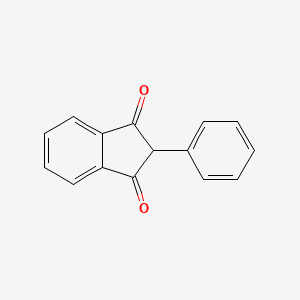

2-phenylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBAXHOPROOJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023453 | |

| Record name | Phenindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenindione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN COLD WATER; SOL IN CHLOROFORM; SLIGHTLY SOL IN WARM WATER; READILY SOL IN ALKALINE SOLN; SOL IN METHANOL, ETHANOL, ETHER, ACETONE, BENZENE, 2.30e-02 g/L | |

| Record name | Phenindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00498 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENINDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenindione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Phenindione inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decreased prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., .../ANTICOAGULANTS/ BLOCK HEPATIC FORMATION OF FACTORS II, VII, IX, & X BY COMPETITIVELY INHIBITING ACTION OF VITAMIN K. ... COUMARIN ANTICOAGULANTS MAY ALSO AFFECT TRANSPORT OF VITAMIN K TO ITS SITE OF ACTION. /ANTICOAGULANTS/, ORAL ANTICOAGULANTS HAVE ONLY ONE MAJOR PHARMACOLOGICAL EFFECT--INHIBITION OF BLOOD-CLOTTING MECHANISMS BY INTERFERING WITH HEPATIC SYNTH OF VITAMIN K-DEPENDENT CLOTTING FACTORS. ...EXERT THEIR INITIAL EFFECT IN VIVO ONLY AFTER LATENT PERIOD... /ORAL ANTICOAGULANTS/ | |

| Record name | Phenindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00498 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENINDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAFLETS FROM ALCOHOL, CREAMY WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER | |

CAS No. |

83-12-5 | |

| Record name | Phenindione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenindione [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00498 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenindione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenindione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenindione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENINDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M7Y6274ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENINDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenindione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149-151 °C, 148 - 151 °C | |

| Record name | Phenindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00498 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENINDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenindione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phenindione exert its anticoagulant effect?

A1: this compound acts as a vitamin K antagonist. [] It inhibits vitamin-K-dependent carboxylation, a crucial step in the synthesis of active clotting factors II, VII, IX, and X in the liver. [] This inhibition leads to a decrease in the production of these clotting factors, ultimately prolonging the time it takes for blood to clot. []

Q2: Can you elaborate on the role of vitamin K-dependent carboxylation in coagulation?

A2: Vitamin K-dependent carboxylation is essential for converting precursor proteins of clotting factors II, VII, IX, and X into their active forms. [] This process introduces carboxyl groups to glutamic acid residues in these proteins, allowing them to bind calcium ions and participate in the coagulation cascade. []

Q3: What is the significance of the decrease in clotting factors II, VII, IX, and X caused by this compound?

A3: These four factors (prothrombin, Factor VII, Factor IX, and Factor X) are key components of the coagulation cascade. [] A reduction in their levels disrupts the cascade, significantly slowing down the formation of a blood clot. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H10O2, and its molecular weight is 222.24 g/mol. []

Q5: Is there any information available about the spectroscopic data of this compound?

A5: While the provided research papers don't delve into detailed spectroscopic data, the ionization kinetics of this compound have been studied using stopped-flow spectrophotometry. [] This technique leverages the changes in absorbance properties upon ionization to provide insights into the kinetic behavior of the molecule.

Q6: The provided research papers primarily focus on the pharmacological aspects of this compound. Are there insights into its material compatibility, stability, catalytic properties, or applications in computational chemistry?

A6: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding material compatibility and stability outside biological contexts, catalytic properties, or its utilization in computational chemistry models. Further investigation beyond these papers is required to explore those aspects.

Q7: How does the structure of this compound relate to its anticoagulant activity?

A7: While specific structure-activity relationship studies are not extensively detailed within these papers, research indicates that the presence of the 2-phenyl-1H-indene-1,3(2H)-dione core structure is crucial for this compound's activity. [] Modifications to this core structure could potentially alter its binding affinity to vitamin K epoxide reductase, the enzyme responsible for vitamin K recycling, and subsequently impact its anticoagulant potency. []

Q8: The provided research papers predominantly focus on the clinical use and effects of this compound. Are there insights into its formulation strategies for improved stability or bioavailability, SHE regulations regarding its handling and disposal, or strategies for its recycling and waste management?

A8: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding its formulation strategies, SHE regulations, or its recycling and waste management protocols. Further investigation beyond these papers is required to explore those aspects.

Q9: What is known about the absorption and metabolism of this compound?

A10: this compound is administered orally and is well-absorbed from the gastrointestinal tract. [] While the provided research does not go into detail about its specific metabolic pathways, it does highlight that this compound interacts with drug-metabolizing enzymes. [] Notably, co-administration with sulphaphenazole, a long-acting sulfonamide, potentiated the anticoagulant response to this compound, suggesting an interaction affecting its metabolism or clearance. []

Q10: How does hypoalbuminemia affect a patient's response to this compound?

A11: Research has shown a significant negative correlation between plasma albumin concentration and the prothrombin response to this compound. [] Patients with hypoalbuminemia demonstrate increased sensitivity to the drug, likely due to reduced protein binding and a subsequent increase in the free, active form of the drug in circulation. []

Q11: The provided research papers primarily focus on the clinical use and effects of this compound. Are there insights into specific in vitro and in vivo models used in its development, mechanisms of resistance or cross-resistance, drug delivery and targeting strategies, or the use of biomarkers and diagnostics in its clinical management?

A11: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding in vitro and in vivo models used in its development, mechanisms of resistance or cross-resistance, drug delivery and targeting strategies, or the use of biomarkers and diagnostics in its clinical management. Further investigation beyond these papers is required to explore those aspects.

Q12: What are some of the known adverse effects associated with this compound?

A13: While the focus is on the scientific aspects, it's important to acknowledge that this compound has been associated with a range of adverse effects, some of which can be severe. These include hypersensitivity reactions involving the skin and lungs, [] hepatitis (liver inflammation), [, , , ], renal damage (nephropathy), [, ] and blood disorders like agranulocytosis. [, , ]

Q13: A case report mentioned this compound interference with a specific type of creatinine assay. Could you explain this further?

A14: Yes, a case report documented this compound interfering with a Roche enzymatic creatinine assay, leading to falsely low creatinine values and potentially misclassifying patients with chronic kidney disease. [] This interference highlights the importance of considering potential drug interactions during laboratory testing and interpreting results cautiously in patients on this compound.

Q14: The provided research papers primarily focus on the clinical use and effects of this compound. Are there insights into the specific analytical methods and techniques used for its characterization and quantification, its environmental impact and degradation pathways, dissolution and solubility properties, validation of analytical methods used, or quality control and assurance measures during its manufacturing?

A14: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding the analytical methods used for its characterization, its environmental impact, dissolution and solubility properties, validation of analytical methods, or quality control and assurance measures during its manufacturing. Further investigation beyond these papers is required to explore those aspects.

Q15: The provided research papers primarily focus on the clinical use and effects of this compound. Are there insights into its potential to induce immune responses, interactions with drug transporters, influence on drug-metabolizing enzymes, or its biocompatibility and biodegradability?

A15: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding its immunogenicity, interactions with drug transporters, influence on drug-metabolizing enzymes, or its biocompatibility and biodegradability. Further investigation beyond these papers is required to explore those aspects.

Q16: What are some alternatives to this compound for anticoagulation?

A18: The research papers mention several alternatives to this compound, including coumarin derivatives like warfarin [, ], nicoumalone (Sintrom), ethyl biscoumacetate (Tromexan), and phenylpropylhydroxycoumarin (Marcoumar). [, ] These drugs also act as vitamin K antagonists but have different pharmacokinetic and safety profiles compared to this compound. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。